4-Chloroquinoline-7-carboxamide
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Overview
Description
4-Chloroquinoline-7-carboxamide is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The compound has a molecular formula of C10H7ClN2O and is characterized by a quinoline ring system substituted with a chlorine atom at the 4th position and a carboxamide group at the 7th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloroquinoline-7-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloroaniline with diethyl ethoxymethylenemalonate, followed by cyclization to form 4-chloroquinoline. The carboxamide group can then be introduced through a reaction with ammonia or an amine under suitable conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Chloroquinoline-7-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline-7-carboxylic acid or reduction to form this compound derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted quinoline derivatives with potential biological activities.
Oxidation and Reduction: Products include quinoline-7-carboxylic acid and reduced quinoline derivatives.
Scientific Research Applications
4-Chloroquinoline-7-carboxamide has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Chloroquinoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Amodiaquine: Another antimalarial drug with a similar structure but with an additional hydroxyl group.
Quinoline-7-carboxylic acid: A derivative with a carboxylic acid group instead of a carboxamide group at the 7th position.
Uniqueness: 4-Chloroquinoline-7-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and carboxamide group allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
178984-42-4 |
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Molecular Formula |
C10H7ClN2O |
Molecular Weight |
206.63 g/mol |
IUPAC Name |
4-chloroquinoline-7-carboxamide |
InChI |
InChI=1S/C10H7ClN2O/c11-8-3-4-13-9-5-6(10(12)14)1-2-7(8)9/h1-5H,(H2,12,14) |
InChI Key |
FIMOQXLNZMESNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1C(=O)N)Cl |
Origin of Product |
United States |
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